Welcome to the BenchChem Online Store!
molecular formula C9H6O2S B8778833 4-Hydroxy-2H-1-benzopyran-2-thione

4-Hydroxy-2H-1-benzopyran-2-thione

Cat. No. B8778833
M. Wt: 178.21 g/mol
InChI Key: ADOREHXDLCEYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05703075

Procedure details

Part B: Tosic acid (0.4 g, 2 mmol) is added to a solution of 2-mercapto-4H-1-benzopyran-4-one (3.56 g, 20 mmol) and morpholine (2.44 g, 2.44ml, 28 mmol) in benzene (400ml). After refluxing for 4 hours, the reaction mixture is transferred to a separatory funnel containing EtOAc and water. Extracting with EtOAc (2×), washing with combined organic layers with water and brine, and filtering through sodium sulfate yields 4.56 of crude material after evaporation of the solvent. Flash chromatography over silica gel (300 g, 2.5% MeOH/CHCl3, 50 ml fractions) yields 2.07 g of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one (44.8%, fractions 22-32). Mp 160°-1° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.S[C:13]1[O:14][C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[C:17](=[O:19])[CH:18]=1.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.CCOC(C)=O>C1C=CC=CC=1.O>[N:24]1([C:13]2[O:14][C:15]3[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=3[C:17](=[O:19])[CH:18]=2)[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
3.56 g
Type
reactant
Smiles
SC=1OC2=C(C(C1)=O)C=CC=C2
Name
Quantity
2.44 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
Extracting with EtOAc (2×)
WASH
Type
WASH
Details
washing with combined organic layers with water and brine
FILTRATION
Type
FILTRATION
Details
filtering through sodium sulfate
CUSTOM
Type
CUSTOM
Details
yields 4.56 of crude material
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1OC2=C(C(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 44.8%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.